molecular formula C37H66N2O12 B13443543 Erythromycin A 6,10-Imino Ether

Erythromycin A 6,10-Imino Ether

Cat. No.: B13443543
M. Wt: 730.9 g/mol
InChI Key: WJHMYCUHZMBNPY-XBWOTNPQSA-N
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Description

Erythromycin A 6,10-Imino Ether is a derivative of erythromycin, a well-known macrolide antibiotic. This compound is part of the 14-membered macrolide family, which is characterized by a macrocyclic lactone ring. This compound has been studied for its potential antibacterial properties and its role as an intermediate in the synthesis of other macrolide antibiotics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Erythromycin A 6,10-Imino Ether typically involves the reaction of erythromycin thiocyanate with hydroxylamine in the presence of lower alcohols as solvents. This reaction generates thiocyanate salts of erythromycin. The mixture is then treated with water and water-immiscible low-polar organic solvents, followed by the addition of lye to achieve a pH between 9 and 12. Mesyl chloride or toluene sulfochloride is then added to the organic layer to facilitate the Beckmann rearrangement, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for higher yield and purity. The process involves the use of biphasic solvent systems and specific catalysts to enhance the efficiency of the reactions. The final product is typically purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Erythromycin A 6,10-Imino Ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Erythromycin A 6,10-Imino Ether has been extensively studied for its antibacterial activity. It has shown significant efficacy against erythromycin-susceptible and erythromycin-resistant strains of Streptococcus pneumoniae. The compound is also used as an intermediate in the synthesis of other macrolide antibiotics, such as azithromycin and clarithromycin .

In addition to its antibacterial properties, this compound is used in research focused on overcoming antibiotic resistance. Structural modifications of this compound have led to the development of new macrolide derivatives with enhanced activity against resistant bacterial strains .

Mechanism of Action

Erythromycin A 6,10-Imino Ether exerts its antibacterial effects by inhibiting protein synthesis in susceptible bacteria. It binds to the 23S ribosomal RNA molecule in the 50S subunit of bacterial ribosomes, thereby preventing the elongation of peptide chains during protein synthesis. This inhibition ultimately leads to the cessation of bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Erythromycin A 6,10-Imino Ether is unique due to its imino ether group, which imparts distinct chemical properties and reactivity. This structural feature allows for the synthesis of various derivatives with potential therapeutic applications. Additionally, its efficacy against erythromycin-resistant strains makes it a valuable compound in the fight against antibiotic resistance .

Properties

Molecular Formula

C37H66N2O12

Molecular Weight

730.9 g/mol

IUPAC Name

(2R,3R,4S,5R,8R,9S,10S,11R,12R,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-3,4-dihydroxy-9-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,8,10,12,14-hexamethyl-6,16-dioxa-15-azabicyclo[10.3.1]hexadec-1(15)-en-7-one

InChI

InChI=1S/C37H66N2O12/c1-14-25-37(10,44)29(41)22(6)32-38-18(2)16-36(9,51-32)31(50-34-27(40)24(39(11)12)15-19(3)46-34)20(4)28(21(5)33(43)48-25)49-26-17-35(8,45-13)30(42)23(7)47-26/h18-31,34,40-42,44H,14-17H2,1-13H3/t18-,19-,20+,21-,22-,23+,24+,25-,26+,27-,28+,29-,30+,31-,34+,35-,36-,37-/m1/s1

InChI Key

WJHMYCUHZMBNPY-XBWOTNPQSA-N

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C2=N[C@@H](C[C@@](O2)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)C)C)C)O)(C)O

Canonical SMILES

CCC1C(C(C(C2=NC(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)C)C)C)O)(C)O

Origin of Product

United States

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